Receptor Binding Profile: Ajulemic Acid vs. THC and Selective CB2 Agonists
Ajulemic acid exhibits a distinct receptor binding profile compared to its parent compound Δ⁹-THC and to selective CB2 agonists. For hCB1, ajulemic acid shows Ki = 5.7 nM and EC₅₀ = 11.6 nM; for hCB2, Ki = 56.1 nM and EC₅₀ = 13.4 nM, yielding a CB1/CB2 Ki ratio of approximately 0.1 [1]. In contrast, Δ⁹-THC displays Ki values of 53.3 nM (CB1) and 75.3 nM (CB2), representing approximately 9.3-fold lower CB1 affinity than ajulemic acid [2]. The selective CB2 agonist GW405833 exhibits extreme selectivity with CB2 Ki = 3.92 nM and CB1 Ki = 4772 nM (CB2/CB1 selectivity ratio ~1,200), fundamentally distinct from ajulemic acid's near-equipotent dual agonism [3]. JWH-133 similarly shows high CB2 selectivity (CB2 Ki = 3.4 nM, CB1 Ki = 677 nM, selectivity ratio ~200) [4]. These quantitative differences in binding profile directly impact downstream pharmacology and therapeutic applicability.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) and functional agonism (EC₅₀) |
|---|---|
| Target Compound Data | hCB1: Ki = 5.7 nM, EC₅₀ = 11.6 nM; hCB2: Ki = 56.1 nM, EC₅₀ = 13.4 nM |
| Comparator Or Baseline | Δ⁹-THC: hCB1 Ki = 53.3 nM, hCB2 Ki = 75.3 nM; GW405833: hCB2 Ki = 3.92 nM, hCB1 Ki = 4772 nM; JWH-133: hCB2 Ki = 3.4 nM, hCB1 Ki = 677 nM |
| Quantified Difference | Ajulemic acid CB1 affinity is 9.3-fold higher than Δ⁹-THC; CB2 selectivity differs from GW405833 by factor of ~1,200 and from JWH-133 by factor of ~200 |
| Conditions | Radioligand competition binding assays using [³H]CP-55940 in HEK293 cells expressing recombinant human CB1 or CB2 receptors |
Why This Matters
The unique near-equipotent dual CB1/CB2 agonism profile enables distinct pharmacological outcomes not achievable with either non-selective agonists (THC) or highly selective CB2 agonists (GW405833, JWH-133).
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